molecular formula C22H23ClN2O4 B2411544 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 608503-48-6

5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No. B2411544
CAS RN: 608503-48-6
M. Wt: 414.89
InChI Key: KAPNIJOBWCTILO-UHFFFAOYSA-N
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Description

The compound “5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one” is a chemical compound with the molecular formula C22H23ClN2O4 . It is listed in the PubChem database with the CID 6081737 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Studies have focused on the synthesis and transformation of related pyrrole derivatives, showcasing the compound's utility in creating complex molecular structures. For instance, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives through amine oxide rearrangement and the development of fluorescent probes with aggregation-enhanced emission features for carbon dioxide monitoring demonstrate the compound's versatility in organic synthesis and sensor technology (Majumdar, Das, & Jana, 1998); (Wang et al., 2015).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives with potential antimicrobial and anticancer properties highlights the significance of structurally similar compounds in medicinal chemistry. Compounds synthesized from related structures have shown higher anticancer activity than doxorubicin, a commonly used chemotherapy drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure and Tautomerism

The study of molecular structures, including X-ray crystallography and NMR spectroscopy, is crucial for understanding the physical and chemical properties of compounds. For instance, the annular tautomerism of curcuminoid NH-pyrazoles and the structural analysis of two polymorphs of a related pyrrole carboxylate derivative reveal the intricate balance of forces that govern molecular conformations and stability (Cornago et al., 2009); (Ramazani et al., 2019).

properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-24(2)10-11-25-19(14-6-4-8-16(23)12-14)18(21(27)22(25)28)20(26)15-7-5-9-17(13-15)29-3/h4-9,12-13,19,26H,10-11H2,1-3H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRRYGKHFIZPOS-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

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